4'-Methoxypropiophenone CAS 121-97-1 properties
4'-Methoxypropiophenone CAS 121-97-1 properties
An In-depth Technical Guide to 4'-Methoxypropiophenone (CAS 121-97-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Methoxypropiophenone (CAS 121-97-1), a key organic compound utilized in various scientific and industrial applications. This document details its physicochemical properties, synthesis protocols, known applications, and safety information, presenting data in a clear and accessible format for technical professionals.
Core Properties and Identifiers
4'-Methoxypropiophenone is an aromatic ketone characterized by a propiophenone (B1677668) structure with a methoxy (B1213986) group substituted at the para position of the phenyl ring.[1][2] This substitution influences its chemical reactivity and physical properties.[1] It typically appears as a white to off-white crystalline solid or a clear, colorless to pale yellow liquid, depending on purity and ambient temperature.[1][3]
| Identifier | Value |
| CAS Number | 121-97-1[1][4] |
| Molecular Formula | C₁₀H₁₂O₂[2] |
| Molecular Weight | 164.20 g/mol [5][6] |
| IUPAC Name | 1-(4-methoxyphenyl)propan-1-one[7][8] |
| Synonyms | p-Methoxypropiophenone, Ethyl 4-methoxyphenyl (B3050149) ketone, 4-Propanoylanisole |
| InChI Key | ZJVAWPKTWVFKHG-UHFFFAOYSA-N[5][9] |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OC[1][10][8] |
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of 4'-Methoxypropiophenone, compiled from various chemical data sources.
| Property | Value |
| Appearance | White crystal / Clear colorless to amber liquid[1][4] |
| Melting Point | 27-29 °C[4][5] |
| Boiling Point | 273-275 °C[4][5][11] |
| Density | 0.937 g/mL at 25 °C[4][5] |
| Refractive Index (n20/D) | 1.5465[4][5] |
| Flash Point | 61 °C (142 °F) - closed cup[4][5] |
| Solubility | Soluble in organic solvents like ethanol, ether, chloroform, and ethyl acetate.[2][11] Sparingly soluble in water.[1][2] |
| Storage Temperature | Room Temperature; Sealed in dry conditions[1][11] |
Spectroscopic Data Summary
Spectroscopic data is crucial for the identification and characterization of 4'-Methoxypropiophenone.
| Technique | Description |
| ¹H NMR | Spectrum data is available, confirming the proton environments in the molecule's structure.[9][12] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, with a molecular ion peak at m/z 164.[7][9][13] |
| Infrared (IR) Spectroscopy | IR spectrum data is available for identifying functional groups.[9] |
| Raman Spectroscopy | Raman spectrum data is available.[9][13] |
Synthesis of 4'-Methoxypropiophenone
The most common method for synthesizing 4'-Methoxypropiophenone is through the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride.[1] An alternative method involves the reaction of ethylmagnesium bromide with p-methoxybenzonitrile.[4]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established chemical synthesis methodologies.[3]
Materials:
-
Anisole (C₇H₈O)
-
Propionyl chloride (C₃H₅ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (B1671644) (solvent)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (2%)
-
Ice and Water
Procedure:
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and cooling system.
-
Acyl Chloride Addition: Cool the suspension and slowly add propionyl chloride while maintaining a low temperature.
-
Anisole Addition: Once the acyl chloride addition is complete, allow the mixture to warm to approximately 18-20 °C. Then, add anisole over a period of about 2 hours, ensuring the temperature remains constant at 20 °C.[3]
-
Reaction: Let the mixture stand for 12 hours to ensure the reaction proceeds to completion.[3]
-
Work-up: Decompose the aluminum chloride complex by carefully pouring the reaction product into a mixture of ice, water, and concentrated hydrochloric acid.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 1,2-dichloroethane.[3]
-
Washing: Combine the organic extracts and wash them sequentially with a 2% sodium hydroxide solution (three times) and then with water.[3]
-
Purification: Remove the 1,2-dichloroethane solvent via vacuum evaporation. The crude product is then purified by distillation to yield pure 4'-Methoxypropiophenone.[3]
Applications in Research and Development
4'-Methoxypropiophenone is primarily valued as a versatile chemical intermediate.[1][2][4] Its applications span several fields, most notably in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: It serves as a crucial building block in the production of various pharmaceutical compounds.[1] It is particularly noted as an intermediate in the synthesis of some beta-blockers and other cardiovascular drugs.[1]
-
Organic Synthesis: In a broader context, it is a useful precursor in various organic reactions for research and development purposes.[4][11]
-
Fragrance and Flavoring: The compound is a precursor in the synthesis of agents used in the cosmetic and food industries.[1]
Biological Activity and Signaling Pathways
Currently, there is a notable lack of documented studies detailing the specific mechanism of action or the effects of 4'-Methoxypropiophenone on biological signaling pathways.[3] While some sources suggest potential anticancer activity, these claims are not substantiated with detailed experimental data in the available scientific literature.[3][10] Therefore, its pharmacological profile remains an area requiring further investigation.
Safety and Handling
4'-Methoxypropiophenone is considered a hazardous chemical and requires appropriate safety precautions during handling.[14]
-
Hazards: It is a combustible liquid that can cause skin and eye irritation.[14][15] It is also harmful if swallowed or inhaled.[10][15]
-
Precautionary Measures: Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn.[15] Handling should occur in a well-ventilated area, and inhalation of dust, mists, or vapors must be avoided.[14][15] Keep the compound away from open flames and hot surfaces.[14]
-
Storage: Store in tightly sealed containers in a dry, well-ventilated place at ambient temperature.[1][11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 121-97-1: 4'-Methoxypropiophenone | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 4′-甲氧基苯丙酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]
- 8. 4'-Methoxypropiophenone, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Methoxypropiophenone(121-97-1) 1H NMR spectrum [chemicalbook.com]
- 10. 4'-Methoxypropiophenone | 121-97-1 | FM25350 | Biosynth [biosynth.com]
- 11. Methoxypropiophenone | 121-97-1 [chemicalbook.com]
- 12. Methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. fishersci.com [fishersci.com]
- 15. 121-97-1 Cas No. | 4'-Methoxypropiophenone | Apollo [store.apolloscientific.co.uk]
